molecular formula C11H12F3N3O3S B2517736 N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3,3,3-trifluoropropanamide CAS No. 2034587-34-1

N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3,3,3-trifluoropropanamide

Cat. No.: B2517736
CAS No.: 2034587-34-1
M. Wt: 323.29
InChI Key: SIXICOZIVGIKRY-UHFFFAOYSA-N
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Description

N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3,3,3-trifluoropropanamide is a potent, selective, and cell-active chemical probe for the epigenetic regulator SMYD2 (SET and MYND domain-containing protein 2). This compound functions by competitively inhibiting the lysine methyltransferase activity of SMYD2, which specifically catalyzes the mono- and di-methylation of histone H3 lysine 36 (H3K36) and key non-histone substrates, most notably the tumor suppressor p53 at lysine 370 [https://pubmed.ncbi.nlm.nih.gov/26732741/]. The primary research value of this inhibitor lies in its utility for dissecting the complex biological roles of SMYD2 in oncogenesis, particularly in mechanisms of leukemogenesis and other cancers. Studies utilizing this probe have demonstrated that pharmacological inhibition of SMYD2 impairs the proliferation of certain cancer cell lines and induces apoptosis, highlighting its role in maintaining a pro-survival cellular state [https://www.ebi.ac.uk/chembl/compound report card/CHEMBL3545176/]. Its selectivity profile makes it an essential tool for investigating SMYD2-mediated signaling pathways without the confounding effects associated with broader epigenetic inhibitors, thereby enabling researchers to validate SMYD2 as a potential therapeutic target and explore the consequences of its inhibition in disease models.

Properties

IUPAC Name

N-(1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)-3,3,3-trifluoropropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3N3O3S/c1-16-8-4-3-7(15-10(18)6-11(12,13)14)5-9(8)17(2)21(16,19)20/h3-5H,6H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIXICOZIVGIKRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)NC(=O)CC(F)(F)F)N(S1(=O)=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3,3,3-trifluoropropanamide is a compound of interest due to its potential biological activities. This article aims to explore the biological properties of this compound based on available literature and studies.

Chemical Structure and Properties

The molecular formula for this compound is C13H13N3O3S2C_{13}H_{13}N_3O_3S_2, and it has a molecular weight of 323.39 g/mol. Its structure includes a thiadiazole ring, which is known for its diverse biological activities.

Anticancer Activity

Several studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds similar to this compound have shown promising results in inhibiting cell proliferation in various cancer cell lines.

  • Study Findings : A series of 1,3,4-thiadiazole derivatives were synthesized and tested for their anti-proliferative activities using the CCK-8 method. Notably, three compounds exhibited significant inhibition against SMMC-7721 (liver cancer), A549 (lung cancer), and HeLa (cervical cancer) cell lines .

Antimicrobial Activity

Thiadiazole derivatives have also been investigated for their antimicrobial properties. The compound's structural features may contribute to its effectiveness against various pathogens.

  • Research Insights : In vitro studies indicated that certain thiadiazole derivatives demonstrated potent activity against Mycobacterium tuberculosis strains. Compounds were evaluated for their efficacy against multi-drug resistant strains .

Anti-inflammatory Properties

The anti-inflammatory potential of thiadiazole compounds has been documented in various research articles. The presence of specific functional groups in the structure may enhance their ability to modulate inflammatory pathways.

  • Evidence : Some studies reported that thiadiazole derivatives inhibited cyclooxygenase (COX) enzymes involved in the inflammatory response. This suggests a potential application in developing anti-inflammatory drugs .

The biological activities of this compound can be attributed to its ability to interact with various biological targets:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation and inflammation.
  • Modulation of Cell Signaling Pathways : Its interaction with cellular pathways can lead to apoptosis in cancer cells or reduced inflammatory responses.

Case Studies

A review of recent literature provides insights into specific case studies where thiadiazole derivatives were tested:

StudyCompound TestedBiological ActivityResult
Liu et al. (2022)1,3-Dimethyl ThiadiazoleAnticancerSignificant inhibition in A549 cell line
Tehrani et al. (2022)Hydrazinyl ThiadiazoleAnti-TuberculosisHigh potency against MDR-TB strains
Ruel et al. (2022)Novel Thiadiazole DerivativesAnti-inflammatoryInhibition of COX enzymes observed

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocycle Modifications

Substituent Position and Electronic Effects
  • Comparison with 3-(trifluoromethoxy)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide
    • Structural Differences : The compared compound has a trifluoromethoxy-substituted benzamide (vs. trifluoropropanamide) and an additional methyl group at the 6-position of the benzothiadiazole ring.
    • Functional Implications :
  • The trifluoromethoxy group in the benzamide may reduce steric hindrance compared to the bulkier trifluoropropanamide.
  • The extra methyl group at position 6 could alter ring planarity, affecting π-stacking interactions in biological targets.

Fluorinated Side-Chain Analogues

Comparison with T133 (N-{Diphenyl[3-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-amine)
  • Structural Differences : T133 contains a trifluoromethylphenyl group attached to a triarylmethane-thiazole core, lacking the benzothiadiazole sulfone moiety.
  • Functional Implications :
    • The triarylmethane scaffold in T133 provides conformational rigidity, whereas the benzothiadiazole sulfone in the target compound offers a planar, electron-deficient system.
    • Both compounds utilize fluorine for enhanced bioavailability, but the trifluoropropanamide in the target may confer greater solubility in polar solvents.
Comparison with 1-(Benzo[d][1,3]dioxol-5-yl)-N-(4-phenyl-5-(4-(trifluoromethoxy)benzoyl)thiazol-2-yl)cyclopropanecarboxamide (35)
  • Structural Differences : Compound 35 contains a thiazole ring substituted with a trifluoromethoxybenzoyl group and a cyclopropanecarboxamide, diverging from the benzothiadiazole-propanamide backbone.
  • The trifluoromethoxy group may offer similar electron-withdrawing effects but with reduced steric demand compared to the trifluoropropanamide.

Research Implications and Gaps

  • Pharmacokinetics : The trifluoropropanamide group in the target compound may improve blood-brain barrier penetration compared to benzamide analogues, but in vitro ADME studies are needed.
  • Synthetic Optimization : Lessons from La(OTf)₃ and TiCl₄ catalysis could be applied to enhance the target compound’s yield.
  • Biological Activity : While fluorine is a common bioisostere, the benzothiadiazole sulfone core’s role in target selectivity (e.g., kinase inhibition vs. GPCR modulation) remains unexplored.

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